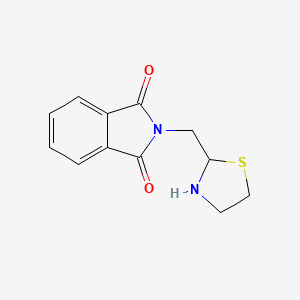
6-(5-Methyl-2-piperidinyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Methyl-2-piperidinyl)isoquinoline is a heterocyclic compound that features both isoquinoline and piperidine moieties Isoquinoline is a benzopyridine, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methyl-2-piperidinyl)isoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes. For example, the use of metal catalysts such as rhodium (III) can facilitate the C-H bond activation and cyclization necessary to form the isoquinoline ring . Additionally, environmentally friendly methods that use water as a solvent and avoid harsh chemicals are being developed to improve the sustainability of these processes .
Chemical Reactions Analysis
Types of Reactions
6-(5-Methyl-2-piperidinyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
Scientific Research Applications
6-(5-Methyl-2-piperidinyl)isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(5-Methyl-2-piperidinyl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
Quinoline: A benzopyridine with similar aromatic properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Benzimidazo[2,1-a]isoquinoline: A fused heterocyclic compound with unique structural features.
Uniqueness
6-(5-Methyl-2-piperidinyl)isoquinoline is unique due to the presence of both isoquinoline and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
6-(5-methylpiperidin-2-yl)isoquinoline |
InChI |
InChI=1S/C15H18N2/c1-11-2-5-15(17-9-11)13-3-4-14-10-16-7-6-12(14)8-13/h3-4,6-8,10-11,15,17H,2,5,9H2,1H3 |
InChI Key |
DZJZUMNCPJQUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NC1)C2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


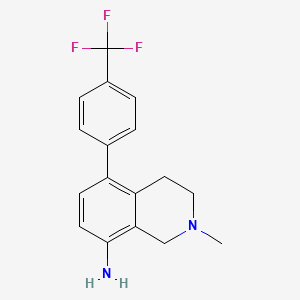

![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13943771.png)
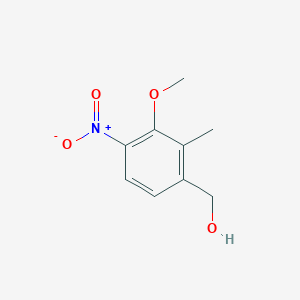
![5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13943779.png)
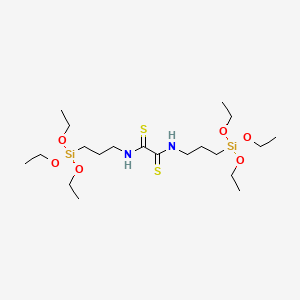
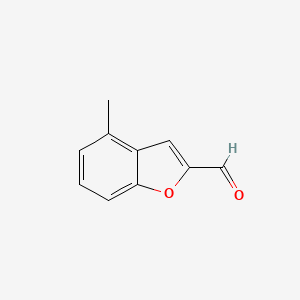
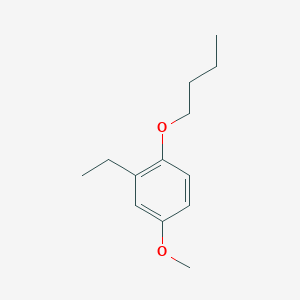
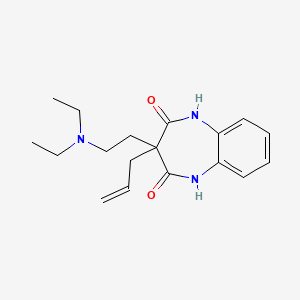
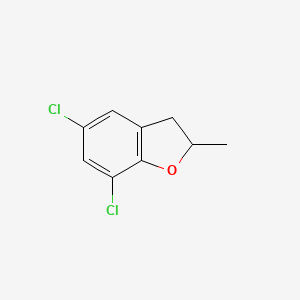

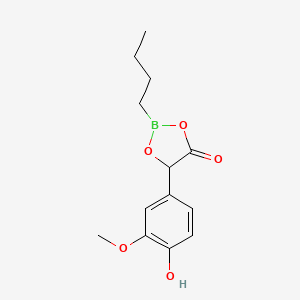
![7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13943849.png)
